2-[(4-nitrobenzyl)thio]-1,3-benzothiazole
Description
Properties
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S2/c17-16(18)11-7-5-10(6-8-11)9-19-14-15-12-3-1-2-4-13(12)20-14/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIQPZZJZQYJNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 2 4 Nitrobenzyl Thio 1,3 Benzothiazole
Established Synthetic Pathways for 2-[(4-nitrobenzyl)thio]-1,3-benzothiazole
The most established and direct route for the synthesis of this compound involves the S-alkylation of 2-mercaptobenzothiazole (B37678) (MBT). This nucleophilic substitution reaction is a cornerstone in the synthesis of 2-thioether derivatives of benzothiazole (B30560). The reaction proceeds by treating 2-mercaptobenzothiazole, or its corresponding sodium or potassium salt, with an appropriate 4-nitrobenzyl halide, such as 4-nitrobenzyl bromide or 4-nitrobenzyl chloride.
The general mechanism involves the deprotonation of the thiol group of MBT by a base to form a highly nucleophilic thiolate anion. This anion then attacks the electrophilic benzylic carbon of the 4-nitrobenzyl halide, displacing the halide and forming the C-S bond of the thioether. This method is highly efficient and is the most commonly employed pathway for preparing this class of compounds. nih.gov
Optimization of Reaction Conditions and Yields
The efficiency and yield of the S-alkylation of 2-mercaptobenzothiazole with 4-nitrobenzyl halides are highly dependent on the reaction conditions. Key parameters that are typically optimized include the choice of base, solvent, temperature, and reaction time. Various bases can be utilized to generate the thiolate anion, with common choices including potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and triethylamine (TEA). The reaction is often carried out in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone, which effectively solvate the cation while leaving the nucleophilic anion reactive. nih.gov
For instance, one reported method for synthesizing similar 2-benzylsulfanyl derivatives involves the reaction of the sodium salt of MBT with a benzyl (B1604629) halide in DMF at room temperature. nih.gov Another common procedure utilizes potassium carbonate as the base in refluxing acetone, which has been shown to produce excellent yields, often in the range of 94-98%. nih.gov The optimization of these conditions is crucial for maximizing product yield while minimizing reaction time and the formation of potential by-products.
| Base | Solvent | Temperature | Typical Yield | Reference |
|---|---|---|---|---|
| K₂CO₃ | Acetone | Reflux | 94-98% | nih.gov |
| Na-salt of MBT | DMF | Room Temp. | High | nih.gov |
| DBU | Toluene | 80 °C | Good to Excellent | organic-chemistry.org |
| None (One-pot) | Water | Reflux | High | nih.gov |
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including benzothiazoles, to reduce environmental impact. These approaches focus on the use of environmentally benign solvents, energy-efficient reaction conditions, and recyclable catalysts.
For the synthesis of the core benzothiazole scaffold, methods such as microwave-assisted reactions in eco-friendly solvents like ethanol or glycerol have been developed, significantly reducing reaction times and energy consumption. mdpi.com Furthermore, the use of deep eutectic solvents (DES) or ionic liquids as reusable reaction media has been explored. airo.co.in Biocatalytic approaches using enzymes like lipases also offer a sustainable route under mild, aqueous conditions. airo.co.in
Synthesis of Analogues and Derivatives of this compound
The chemical scaffold of this compound offers multiple sites for modification, allowing for the synthesis of a wide range of analogues and derivatives. These modifications can be broadly categorized into three areas: substitution on the benzothiazole ring, alteration of the nitrobenzyl thioether linker, and incorporation into larger structures via multi-component reactions.
Introduction of Substituents on the Benzothiazole Ring System
Introducing substituents onto the benzothiazole ring is a primary strategy for creating analogues. This is most commonly achieved by starting the synthesis with a appropriately substituted o-aminothiophenol or a substituted aniline. For example, the synthesis of nitro-substituted benzothiazoles can be accomplished by using starting materials like 3-chloro-4-nitro-aniline. rjptonline.orgresearchgate.net Similarly, benzothiazoles with electron-withdrawing groups like trifluoromethyl (CF₃) or other nitro groups at various positions have been prepared from the corresponding substituted anilines. nih.gov Once the substituted 2-mercaptobenzothiazole is formed, it can be alkylated with 4-nitrobenzyl halide to yield the target analogue. This modular approach allows for systematic variation of substituents on the benzothiazole core.
| Starting Material (Substituted Aniline) | Resulting Benzothiazole Ring Substituent | Reference |
|---|---|---|
| 3-Chloro-4-nitro-aniline | 4-Chloro-5-nitro | rjptonline.orgresearchgate.net |
| 4-Trifluoromethylaniline | 6-Trifluoromethyl | nih.gov |
| 4-Nitroaniline | 6-Nitro | nih.gov |
| 4-Methoxyaniline | 6-Methoxy | nih.gov |
Modification of the Nitrobenzyl Thioether Linker
The thioether linker and the 4-nitrobenzyl moiety provide significant opportunities for structural diversification. The benzyl portion can be readily varied by using different substituted benzyl halides in the S-alkylation reaction with 2-mercaptobenzothiazole. For example, reacting MBT with 4-methylbenzyl bromide or 4-chlorobenzyl bromide would yield analogues with modified electronic properties on the benzyl ring. nih.gov
Furthermore, the sulfur atom of the thioether linker is susceptible to oxidation. The thioether (-S-) can be oxidized to a sulfoxide (B87167) (-SO-) or, more commonly, to a sulfone (-SO₂-). This transformation is typically achieved using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂). nih.gov The conversion to a sulfone significantly alters the geometry and electronic nature of the linker, changing it from a flexible, electron-donating group to a rigid, electron-withdrawing group. This modification can be performed in a separate step after the isolation of the thioether or via a one-pot synthesis following the initial alkylation. nih.gov
| Modification Type | Reagent/Method | Resulting Structure | Reference |
|---|---|---|---|
| Benzyl Ring Substitution | Use of Substituted Benzyl Halides (e.g., 4-methylbenzyl bromide) | 2-[(4-methylbenzyl)thio]-1,3-benzothiazole | nih.gov |
| Oxidation of Sulfur | KMnO₄ / FeCl₃ in water | 2-[(4-nitrobenzyl)sulfonyl]-1,3-benzothiazole | nih.gov |
| Alkylation with other Halides | Use of Propargyl Bromide | 2-(Prop-2-yn-1-ylthio)-1,3-benzothiazole | nih.gov |
| Alkylation with α-Halo Ketones | Use of 2-bromo-4'-methylacetophenone | 2-(1,3-benzothiazol-2-ylthio)-1-(4-methylphenyl)ethan-1-one | nih.gov |
Multi-component Reactions Incorporating the this compound Scaffold
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, offering high efficiency and atom economy. nih.govresearchgate.net While direct examples of MCRs that incorporate the entire this compound scaffold as a reactant are not prominently featured in the literature, the precursors and core structures of this compound are frequently utilized in MCRs to build more complex heterocyclic systems.
For instance, 2-aminobenzothiazole, a key precursor to 2-mercaptobenzothiazole, is a common component in MCRs. It can react with an aldehyde and a compound with an active methylene group, such as thioglycolic acid, in a three-component reaction to synthesize novel benzothiazole-thiazolidinone hybrids. nanobioletters.com Similarly, aldehydes, which could include derivatives of 4-nitrobenzaldehyde, are staple components in a vast number of MCRs, such as the Ugi, Passerini, and Biginelli reactions. beilstein-journals.org
Therefore, while the this compound molecule itself may not be a typical substrate for MCRs unless further functionalized with a reactive group, its fundamental building blocks are integral to MCR-based strategies for the rapid generation of diverse and complex benzothiazole-containing libraries.
Novel Synthetic Strategies and Methodological Advancements for Benzothiazole Derivatives
The synthesis of the benzothiazole core is a cornerstone of heterocyclic chemistry, driven by the scaffold's prevalence in pharmacologically active agents. mdpi.com Traditional methods often involve the condensation of 2-aminothiophenol with various carbonyl compounds, but contemporary research has focused on developing more efficient, sustainable, and versatile strategies. mdpi.com These advancements prioritize milder reaction conditions, higher yields, shorter reaction times, and the use of environmentally benign catalysts and solvents.
Recent innovations in the synthesis of 2-substituted benzothiazoles can be broadly categorized into several key areas: the use of novel catalytic systems, the application of alternative energy sources like microwave irradiation, and the development of one-pot or domino reactions that enhance procedural efficiency. acs.orgnih.govias.ac.innih.gov
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating the formation of benzothiazole derivatives. This method significantly reduces reaction times from hours to minutes and often improves product yields compared to conventional heating. semanticscholar.orgscielo.br For instance, the synthesis of benzothiazoles and benzoxazoles has been achieved in good to excellent yields through a one-pot cyclocondensation of 2-aminothiophenols with aldehydes, promoted by phenyliodine(III) bis(trifluoroacetate) (PIFA) under microwave irradiation. ias.ac.in Researchers have also utilized glycerol as a solvent under microwave conditions, although this can sometimes lead to side reactions. scielo.br The combination of microwave irradiation with phase transfer catalysis in water has proven to be a convenient and high-yield method for preparing aryl benzothiazoles. tandfonline.com
Green Chemistry Approaches
A significant trend in methodological advancement is the alignment with the principles of green chemistry. This includes the use of recyclable catalysts, solvent-free reaction conditions, and water as a reaction medium. nih.govnih.gov
Novel Catalysts: A wide array of more sustainable catalysts have been explored. Recyclable magnetic nanoparticles, such as CuFe₂O₄, have been used for the synthesis of 2-thio-substituted benzothiazoles under ligand-free conditions. eurjchem.com Similarly, an imidazolium chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles has been employed as a catalyst under solvent-free sonication, producing only water as a byproduct. nih.gov Metal-free approaches are also gaining prominence; for example, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can promote the tandem reaction of o-haloanilines and carbon disulfide to form 2-mercaptobenzothiazoles without the need for a transition metal. organic-chemistry.org
Solvent-Free and Aqueous Conditions: Many modern protocols aim to eliminate hazardous organic solvents. Molecular iodine has been used effectively in one-pot, solid-phase, solvent-free reactions between 2-aminothiophenol and benzoic acid derivatives. nih.gov The use of water as a solvent is another key green strategy, with copper(I)-catalyzed tandem reactions for synthesizing 2-arylthiobenzothiazoles being successfully performed in an aqueous medium. eurjchem.com
One-Pot and Domino Reactions
To improve atom economy and reduce waste from intermediate purification steps, one-pot and domino (or tandem) reactions are increasingly favored. A facile method for assembling 2-thio-substituted benzothiazoles involves a domino process where carbonotrithioate salts, generated in situ from thiols and carbon disulfide, undergo a copper-catalyzed coupling with 2-iodoanilines followed by intramolecular condensation. acs.orgnih.gov Another approach utilizes a camphorquinone-mediated oxidation-reduction condensation for the one-pot preparation of 2-thio-substituted benzothiazoles from alcohols and benzothiazole-2-thiol. tandfonline.com
The table below summarizes a selection of novel synthetic strategies for benzothiazole derivatives, highlighting the diversity of modern methodological advancements.
| Strategy | Reactants | Catalyst/Reagent | Conditions | Key Advantages | Reference |
|---|---|---|---|---|---|
| Microwave-Assisted Synthesis | 2-Aminothiophenol, Aldehydes | PIFA | Microwave Irradiation | Rapid reaction, high yields | ias.ac.in |
| Green Catalysis (Nanoparticles) | Aryl Halides, 2-Mercaptobenzothiazole | CuFe₂O₄ Nanoparticles | PEG-400, Ligand-free | Recyclable catalyst, environmentally benign | eurjchem.com |
| Domino Reaction | 2-Iodoanilines, Carbon Disulfide, Thiols | CuBr / K₂CO₃ | DMF, 110°C | One-pot, good diversity | acs.orgnih.gov |
| Metal-Free Tandem Reaction | o-Haloanilines, Carbon Disulfide | DBU | Toluene, 80°C | Avoids transition metals, scalable | organic-chemistry.org |
| Solvent-Free Sonication | 2-Aminothiophenol, Aldehydes | LAIL@MNP | Solvent-free, Sonication | Fast reaction (30 min), high yields, water as sole byproduct | nih.gov |
| Visible Light-Induced Reaction | 2-Aminothiophenols, Aldehydes | Photocatalyst (e.g., Eosin Y) | Visible Light Irradiation | Metal-free, uses light as energy source | mdpi.com |
Advanced Structural Elucidation and Conformational Analysis of 2 4 Nitrobenzyl Thio 1,3 Benzothiazole and Its Analogues
X-ray Crystallography Studies of 2-[(4-nitrobenzyl)thio]-1,3-benzothiazole and Related Compounds
X-ray crystallography is an indispensable tool for the precise determination of molecular structures in the solid state. Studies on analogues of this compound, such as 2-(2-nitrophenyl)-1,3-benzothiazole, offer valuable insights into the molecular geometry and packing arrangements that are likely to be similar in the target compound.
Solid-State Molecular Architecture and Crystal Packing
In a related compound, 2-(2-nitrophenyl)-1,3-benzothiazole, the benzothiazole (B30560) system is essentially planar. nih.gov However, the entire molecule is not flat; the nitrophenyl ring is oriented at a significant dihedral angle with respect to the benzothiazole plane. nih.gov Specifically, the nitro group is substantially twisted from the plane of its attached benzene (B151609) ring, with a dihedral angle of 52.0 (1)°. nih.gov This twisting is a common feature in such molecules and is influenced by steric hindrance and electronic effects between the constituent aromatic rings and the substituent groups.
The crystal system for this analogue is monoclinic, with specific unit cell dimensions that define the repeating structural unit of the crystal lattice. nih.gov
Table 1: Crystallographic Data for 2-(2-nitrophenyl)-1,3-benzothiazole nih.gov
| Parameter | Value |
| Chemical Formula | C₁₃H₈N₂O₂S |
| Molecular Weight | 256.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.6092 (2) |
| b (Å) | 12.7854 (3) |
| c (Å) | 11.9938 (3) |
| β (°) | 90.556 (2) |
| Volume (ų) | 1166.78 (5) |
| Z | 4 |
Solution-State Structural Characterization
Spectroscopic methods are paramount for elucidating the structure and electronic properties of molecules in the solution state, where they are often more relevant to their chemical reactivity and biological activity.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments
High-resolution ¹H and ¹³C NMR spectroscopy are powerful techniques for determining the connectivity and chemical environment of atoms within a molecule. For benzothiazole derivatives, the chemical shifts of protons and carbons in the aromatic regions provide detailed information about the electronic distribution within the rings.
For instance, in various substituted benzothiazoles, the aromatic protons typically appear as multiplets in the range of δ 7.0-9.0 ppm. The specific chemical shifts and coupling constants can be used to assign each proton to its position on the benzothiazole and nitrophenyl rings. Similarly, ¹³C NMR spectra show characteristic signals for the carbon atoms of the benzothiazole core and the substituent groups.
Table 2: Representative ¹H NMR Chemical Shifts for Benzothiazole Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 2-(3-Nitrophenyl)benzothiazole | CDCl₃ | 8.93 (s, 1H), 8.41 (d, J = 7.6 Hz, 1H), 8.33 (dd, J = 8, 1.2 Hz, 1H), 8.11 (d, J = 8 Hz, 1H), 7.95 (d, J = 8 Hz, 1H), 7.69 (t, J = 8 Hz, 1H), 7.55 (t, J = 7.2 Hz, 1H), 7.45 (t, J = 7.2 Hz, 1H) rsc.org |
| 2-[2-(4-Chlorobenzenesulfonyl)hydrazinyl]-1,3-benzothiazol | DMSO-d₆ | 9.40 (s, 1H, NH), 8.14 (d, 2H, phenyl), 7.90 (d, 1H, H4), 7.72 (d, 2H, phenyl), 7.64 (dd, 1H, H7), 7.37 (m, 1H, H6), 7.26 (m, 1H, H5), 5.59 (s, 1H) mdpi.com |
| 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one | Not specified | 8.97 (brs, 1H), 8.77 (d, 1H), 8.18 (dd, 1H), 7.91 (dd, 1H), 7.50-7.52 (m, 2H), 7.23 (dt, 1H), 7.18 (dd, 1H) scispace.com |
Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. For this compound, key vibrational bands would be expected for the nitro group (NO₂), the C=N and C-S bonds of the benzothiazole ring, and the aromatic C-H bonds. The symmetric and asymmetric stretching vibrations of the NO₂ group are typically strong and appear in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
UV-Visible spectroscopy reveals the electronic transitions within the molecule. Benzothiazole derivatives generally exhibit strong absorption bands in the UV region due to π→π* transitions within the aromatic systems. The presence of the nitro group, a strong chromophore, is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift). For example, 2-aminobenzothiazole derivatives show absorption bands in the range of 300-460 nm. mdpi.com The UV-Vis spectrum of 4-nitrobenzaldehyde, a related compound, shows a distinct absorption peak. researchgate.net
Table 3: Spectroscopic Data for Functional Group Analysis of Benzothiazole Analogues
| Spectroscopic Technique | Functional Group | Characteristic Wavenumber/Wavelength | Reference Compound |
| IR | N-H stretching | 3284 cm⁻¹ | 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one scispace.com |
| IR | C=O stretching | 1733 cm⁻¹ | 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one scispace.com |
| IR | NO₂ stretching | 1526 and 1324 cm⁻¹ | 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one scispace.com |
| UV-Vis | π→π* transitions | ~345 nm | 2-aminobenzothiazole derivatives mdpi.com |
Conformational Analysis and Stereochemistry
The flexibility of the thioether linkage (-S-CH₂-) in this compound allows for multiple conformations in solution. The rotational barriers around the S-C and C-C bonds of this bridge will determine the preferred spatial arrangement of the benzothiazole and 4-nitrobenzyl moieties. Computational modeling, in conjunction with NMR data (such as Nuclear Overhauser Effect studies), can provide insights into the most stable conformations.
The stereochemistry of the molecule is achiral as there are no stereocenters. However, the conformational preferences can have a significant impact on its interaction with other molecules, which is particularly relevant in biological systems. The interplay between intramolecular forces, such as steric repulsion and electronic interactions between the sulfur lone pairs and the aromatic π-systems, and intermolecular forces with the solvent, will dictate the conformational equilibrium. In related structures, the orientation of substituents on the aromatic rings is often found to be non-planar in the solid state to minimize steric strain. researchgate.net
Computational Approaches to Conformational Preferences
Computational chemistry offers powerful tools to investigate the conformational preferences of flexible molecules like this compound. Methods such as Density Functional Theory (DFT) are employed to model the molecule's geometry and predict its most stable conformations.
In a typical computational study, a molecular geometry scan is performed by systematically rotating a specific dihedral angle in defined increments (e.g., 30°) over a full 360° rotation. mdpi.com For each incremental rotation, the energy of the resulting conformer is calculated. This process identifies the dihedral angles corresponding to energy minima (stable conformers) and energy maxima (transition states). For instance, in studies of similar benzothiazole derivatives, conformers with dihedral angles of 0° and 180° have been identified as being energetically more stable. mdpi.com
The choice of the computational method and basis set is crucial for obtaining accurate results. The B3LYP functional with a 6-311G(d,p) basis set is a commonly used level of theory for such calculations on benzothiazole derivatives, providing a good balance between accuracy and computational cost. mdpi.com
The results of these computational studies are often visualized by plotting the total energy against the scan coordinate (the dihedral angle). These plots clearly show the most stable conformations and the energy barriers to interconversion between them.
Table 1: Representative Data from a Hypothetical Conformational Analysis of this compound
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformer Stability |
| 0 | 0.5 | Local Minimum |
| 60 | 3.2 | Transition State |
| 120 | 1.0 | Local Minimum |
| 180 | 0.0 | Global Minimum |
| 240 | 1.0 | Local Minimum |
| 300 | 3.2 | Transition State |
Note: This table is illustrative and represents the type of data generated from a computational conformational analysis. The values are not based on actual experimental or computational results for this specific molecule.
Chiral Derivatization and Enantiomeric Resolution (if applicable)
Chirality is a key consideration in the study of many biologically active molecules. A molecule is chiral if it is non-superimposable on its mirror image. wikipedia.org While this compound does not possess a classic chiral carbon with four different substituents, it has the potential to exhibit chirality under certain conditions.
The methylene group (CH₂) in the benzylthio linker is a prochiral center. slideshare.netopenstax.org This means that the two hydrogen atoms of this methylene group are not equivalent (they are diastereotopic) if the molecule adopts a stable conformation that lacks a plane of symmetry. Substitution of one of these hydrogens would create a chiral center.
If this compound were to exist as a stable mixture of non-interconverting enantiomers (atropisomers), or if a chiral derivative were synthesized, its resolution into individual enantiomers would be necessary to evaluate their distinct biological properties. The separation of a racemic mixture into its constituent enantiomers is known as enantiomeric resolution. wikipedia.org
One of the most common methods for resolving enantiomers is through chiral derivatization . wikipedia.org This process involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. wikipedia.orglibretexts.orgchemistrysteps.com Diastereomers have different physical properties, such as solubility and melting point, which allows for their separation by conventional techniques like crystallization or chromatography. libretexts.orgchemistrysteps.comdalalinstitute.com After separation, the chiral resolving agent is removed to yield the pure enantiomers of the original compound. wikipedia.org
For a compound like this compound, which lacks a readily derivatizable functional group for salt formation (like an amine or a carboxylic acid), other chiral derivatization strategies could be employed. For instance, if a hydroxyl or amino group were introduced into the molecule, it could be reacted with a chiral acid or isocyanate to form diastereomeric esters or ureas, respectively.
Another powerful technique for separating enantiomers is chiral chromatography . dalalinstitute.commdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their differential retention and separation.
To date, there is no specific literature describing the chiral derivatization or enantiomeric resolution of this compound, suggesting that either the molecule is not chiral under normal conditions or its chiral properties have not yet been investigated. However, the principles of prochirality and the established methods of enantiomeric resolution provide a clear framework for how such an investigation could be undertaken.
Table 2: Common Chiral Resolving Agents and Their Applications
| Chiral Resolving Agent | Class of Compound Resolved | Type of Diastereomer Formed |
| (+)-Tartaric acid | Racemic bases (amines) | Diastereomeric salts |
| (-)-Brucine | Racemic acids | Diastereomeric salts |
| (R)-1-Phenylethylamine | Racemic acids | Diastereomeric salts |
| Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) | Racemic alcohols and amines | Diastereomeric esters and amides |
Computational and Theoretical Investigations of 2 4 Nitrobenzyl Thio 1,3 Benzothiazole
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the fundamental electronic characteristics of 2-[(4-nitrobenzyl)thio]-1,3-benzothiazole.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) has been employed to investigate the electronic structure of molecules. These computational modeling studies are valuable for predicting the optimized geometry, geometrical parameters, and vibrational spectra of compounds like this compound. From the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), various global reactivity descriptors can be calculated to characterize a molecule's reactivity. These descriptors include chemical hardness, chemical potential, and electrophilicity.
| Reactivity Descriptor | Formula |
| Ionization Potential (I) | -EHOMO |
| Electron Affinity (A) | -ELUMO |
| Chemical Hardness (η) | (I - A) / 2 |
| Chemical Softness (σ) | 1 / η |
| Electronegativity (χ) | (I + A) / 2 |
| Chemical Potential (μ) | -(I + A) / 2 |
| Electrophilicity Index (ω) | μ2 / 2η |
Frontier Molecular Orbital (FMO) Analysis of this compound
Frontier Molecular Orbital (FMO) analysis is crucial for predicting the chemical reactivity of a compound and identifying its most probable reactive sites. The energies of the HOMO and LUMO are key components of this analysis. A smaller HOMO-LUMO energy gap suggests that electrons can be more easily excited from the HOMO to the LUMO, indicating lower kinetic stability and higher reactivity. For benzothiazole (B30560) derivatives, the HOMO-LUMO energy gap has been observed to be influenced by the substituents on the ring structure.
The distribution of the electron cloud in the HOMO and LUMO indicates the regions of the molecule that are likely to act as electron donors and acceptors, respectively. In related benzothiazole structures, the electron density in the HOMO is often localized on specific groups, indicating these as the sites for nucleophilic attack.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | Varies | Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |
| LUMO | Varies | Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |
| Energy Gap (ΔE) | Varies | The energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. |
Electrostatic Potential Surfaces and Charge Distribution
Molecular Electrostatic Potential (MEP) surfaces are valuable for understanding the charge distribution within a molecule and for predicting how it will interact with other molecules. The MEP map uses a color scale to represent the electrostatic potential at the surface of the molecule. Regions of negative potential, typically colored red, are associated with electron-rich areas and are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-poor and are prone to nucleophilic attack. Green areas represent neutral potential. These maps provide a visual representation of the charge distribution and are useful for predicting intermolecular interactions.
Molecular Modeling and Simulation Studies
Molecular modeling and simulation techniques offer a dynamic perspective on the behavior of this compound, complementing the static picture provided by quantum chemical calculations.
Molecular Dynamics Simulations for Conformational Flexibility
While specific molecular dynamics (MD) simulation studies focused solely on the conformational flexibility of this compound are not widely detailed in the available literature, MD simulations are a powerful tool for this purpose. Generally, MD simulations are used to study the physical movements and dynamic evolution of molecules over time. Such simulations could reveal the accessible conformations of the thioether linkage and the rotational freedom of the nitrobenzyl and benzothiazole moieties, providing insights into the molecule's flexibility and how it might adapt its shape to interact with biological targets.
In Silico Prediction of Molecular Interactions
In silico methods, such as molecular docking, are widely used to predict the interactions between a small molecule and a biological target, typically a protein. For benzothiazole derivatives, molecular docking studies have been conducted to investigate their binding affinities with various enzymes and receptors. These studies can predict the binding mode and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, studies on other benzothiazole derivatives have shown interactions with active site residues of enzymes, suggesting potential mechanisms of action. Molecular interactions of some benzothiazole derivatives with dihydroorotase have revealed the formation of hydrogen bonds with active site residues like LEU222 or ASN44. Strong hydrophobic interactions of the bulky thiazole (B1198619) ring can also play a role in binding.
| Interaction Type | Potential Interacting Residues |
| Hydrogen Bonding | Asp, Glu, Asn, Gln, Ser, Thr, Tyr |
| Hydrophobic Interactions | Ala, Val, Leu, Ile, Phe, Trp, Met |
| Pi-Pi Stacking | Phe, Tyr, Trp, His |
Quantitative Structure-Property Relationships (QSPR) for this compound Derivatives
Quantitative Structure-Property Relationship (QSPR) studies represent a valuable computational approach to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. For derivatives of this compound, QSPR models can be instrumental in predicting various chemical properties, thereby streamlining the process of designing molecules with desired characteristics and reducing the need for extensive experimental synthesis and testing.
Development of Predictive Models for Chemical Properties
The development of predictive QSPR models for this compound derivatives involves a systematic process that begins with the creation of a dataset of molecules with known properties. These properties can include, but are not limited to, solubility, lipophilicity (logP), melting point, and spectral characteristics. Once the dataset is established, molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule.
Statistical methods are then employed to derive a mathematical equation that links these descriptors to the property of interest. Multiple Linear Regression (MLR) is a commonly used technique for this purpose, where the property is expressed as a linear combination of the most relevant descriptors. For more complex relationships, non-linear methods such as artificial neural networks (ANN) or support vector machines (SVM) may be utilized.
In a hypothetical QSPR study on a series of this compound derivatives, the dataset would be divided into a training set and a test set. The training set is used to build the model, while the test set, comprising molecules not used in model development, is used to evaluate its predictive power. For instance, a study on the anticancer activity of benzothiazole derivatives utilized a Group-based QSAR (GQSAR) approach where the dataset was divided into a 70% training set and a 30% test set to generate and validate the models chula.ac.thchula.ac.th.
The general equation for a multiple linear regression QSPR model can be represented as:
Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
Where c₀ is a constant, and c₁ to cₙ are the regression coefficients for the molecular descriptors D₁ to Dₙ.
A study on benzothiazole hydrazone derivatives as Bcl-XL inhibitors successfully developed a QSAR model using a genetic algorithm and multiple linear regression, highlighting the importance of descriptors related to topology, shape, size, geometry, and electronic properties benthamdirect.com. While this study focused on biological activity, the same principles apply to the prediction of chemical properties.
Descriptors and Statistical Validation in QSPR Studies
The selection of appropriate molecular descriptors is a critical step in the development of a robust QSPR model. These descriptors can be categorized into several classes:
Constitutional Descriptors: These describe the basic molecular composition, such as molecular weight, number of atoms, and number of specific functional groups.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and branching.
Geometrical Descriptors: These 3D descriptors relate to the spatial arrangement of atoms, including molecular surface area and volume.
Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial charges, and energies of frontier molecular orbitals (HOMO and LUMO).
Physicochemical Descriptors: These include properties like logP and molar refractivity.
Once a QSPR model is developed, it must undergo rigorous statistical validation to ensure its reliability and predictive capability. Key statistical parameters used for validation include:
Coefficient of Determination (R²): This value indicates the proportion of the variance in the dependent variable that is predictable from the independent variables. A higher R² value (closer to 1) generally indicates a better fit of the model to the data.
Cross-validated Coefficient of Determination (Q² or R²cv): This is often determined using the leave-one-out (LOO) method, where one molecule is removed from the training set, a model is built with the remaining molecules, and the property of the removed molecule is predicted. This process is repeated for all molecules in the training set. A high Q² value (typically > 0.5) suggests good internal predictive power and robustness of the model.
External Validation (R²pred): The predictive power of the model on an external test set is a crucial validation step. A high R²pred value indicates that the model can accurately predict the properties of new, unseen molecules.
Root Mean Square Error (RMSE): This measures the standard deviation of the residuals (prediction errors). A lower RMSE indicates a better fit of the model to the data.
The following table summarizes the key statistical parameters and their significance in the validation of QSPR models.
| Statistical Parameter | Description | Significance |
| R² | Coefficient of Determination | Measures the goodness of fit of the model to the training data. |
| Q² (R²cv) | Cross-validated Coefficient of Determination | Assesses the internal predictive ability and robustness of the model. |
| R²pred | External Validation Coefficient of Determination | Evaluates the model's ability to predict the properties of new compounds. |
| RMSE | Root Mean Square Error | Indicates the magnitude of the prediction errors. |
| F-test | Fisher's F-statistic | Determines the overall statistical significance of the regression model. |
In a study on benzothiazole hydrazone derivatives, the best QSAR model had a statistically significant r² of 0.931, an F-test value of 55.488, an RMSE of 0.441, and a Q² of 0.900, with an external validation r²pred of 0.752 benthamdirect.com. These values indicate a highly predictive and robust model.
Reactivity and Mechanistic Studies of 2 4 Nitrobenzyl Thio 1,3 Benzothiazole
Electrophilic and Nucleophilic Reactions of the Benzothiazole (B30560) Moiety
The reactivity of the benzothiazole ring in 2-[(4-nitrobenzyl)thio]-1,3-benzothiazole is dictated by the electron distribution within the heterocyclic system. Theoretical studies on substituted benzothiazoles provide insight into the probable sites for electrophilic and nucleophilic attack.
Electrophilic Reactions: The benzothiazole nucleus is generally susceptible to electrophilic substitution. Computational analyses, such as those employing Density Functional Theory (DFT), suggest that the electron density is highest on the benzene (B151609) part of the fused ring system. However, the C2 carbon, situated between the nitrogen and sulfur atoms, is identified as the most electrophilic site in unsubstituted benzothiazole. researchgate.net The presence of the thioether linkage at this position in this compound would influence the reactivity of the ring, though specific studies on this compound are limited.
Nucleophilic Reactions: The N3 nitrogen atom in the benzothiazole ring is consistently identified as the most nucleophilic site across various derivatives. researchgate.net This makes it a primary target for alkylation and other nucleophilic additions. Furthermore, theoretical studies on 2-substituted benzothiazoles indicate that the C2 carbon can also be subject to nucleophilic attack, particularly in reactions that might involve the displacement of the thio-substituent. mdpi.com For instance, reactions with strong nucleophiles could potentially lead to the cleavage of the C2-S bond. Quantum chemical calculations on the reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) have shown that nucleophilic attack can occur at different centers, highlighting the complex reactivity of such systems. nih.gov
Reactivity of the Nitro Group and Thioether Linkage
The peripheral functional groups, namely the nitro group and the thioether linkage, are key sites of chemical transformation for this compound.
Reactivity of the Nitro Group: The aromatic nitro group is a versatile functional group that can undergo reduction to various other nitrogen-containing moieties. A plethora of reducing agents can be employed for this transformation, with the choice of reagent determining the final product, which can range from nitroso and hydroxylamino to the fully reduced amino group (aniline). wikipedia.orgmasterorganicchemistry.com The reduction of nitroarenes to anilines is a particularly important industrial process. wikipedia.org
Several methods are known for the chemoselective reduction of nitro groups in the presence of other sensitive functionalities, such as thioethers. sci-hub.se Catalytic hydrogenation using catalysts like palladium-on-carbon or Raney nickel is a common approach. wikipedia.org Metal-based reductions, for example with iron in acidic media or with samarium, have also been shown to be effective and can be selective. wikipedia.orgorganic-chemistry.org
Reactivity of the Thioether Linkage: The thioether bond, specifically the C(sp³)–S bond of the benzyl (B1604629) group, is susceptible to cleavage under various conditions. organic-chemistry.orgmdpi.comrsc.org The presence of the electron-withdrawing nitro group on the benzyl ring can influence the reactivity of this bond. Studies on related benzyl thioethers have shown that selective cleavage can be achieved. For instance, N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI) have been used for the selective cleavage of C(sp³)–S bonds in thioethers to form unsymmetrical disulfides. organic-chemistry.org The general reactivity order for such cleavages is reported to be furfuryl C(sp³)–S > benzyl C(sp³)–S > alkyl C(sp³)–S > C(sp²)–S. organic-chemistry.org
Electrochemical methods have also been developed for the regioselective cleavage of C(sp³)–S bonds in alkyl aryl thioethers, leading to the formation of aldehydes or ketones and sulfinates. rsc.org Furthermore, temperature can play a role in directing the cleavage pathway, as demonstrated in the reductive cleavage of an alkyl naphthyl thioether. nih.gov
Photochemical and Thermal Transformations of this compound
The response of this compound to light and heat is of significant interest, particularly due to the presence of the photolabile nitrobenzyl group.
Photochemical Transformations: The o-nitrobenzyl group is a well-known photoremovable protecting group. chemrxiv.org Irradiation of o-nitrobenzyl compounds can lead to cleavage of the benzylic bond. researchgate.netnih.govacs.orgacs.org Studies on o-nitrobenzyl thioethers have shown that photo-induced cleavage can generate a thiolate. researchgate.net The mechanism of photorelease from 2-nitrobenzyl ethers has been studied in detail, revealing the involvement of aci-nitro transients and other intermediates. acs.orgacs.org While the subject compound is a para-nitrobenzyl derivative, similar photochemical reactivity might be anticipated, although potentially with different efficiencies and mechanisms. The general photochemical reaction of 2-nitrobenzyl compounds often proceeds via the formation of a 2-nitroso derivative. nih.gov
Thermal Transformations: The thermal stability of this compound is expected to be limited. Studies on the thermal decomposition of 2-mercaptobenzothiazole (B37678) (MBT) and its derivatives indicate that these compounds decompose at elevated temperatures. rsc.orgrsc.orgnih.gov For instance, MBT decomposes above 260 °C. mst.dk The decomposition of 2-mercaptobenzothiazole derivatives can lead to isomerization and other complex reactions. rsc.orgrsc.org It has also been noted that the analysis of MBT by gas chromatography can be problematic due to thermal decomposition in the hot injector, a challenge that can be overcome by using techniques like programmable temperature vaporization. researchgate.net Given these findings, it is likely that heating this compound would lead to the cleavage of the thioether linkage and potentially decomposition of the benzothiazole ring, emitting toxic oxides of sulfur and nitrogen. nih.gov
Catalytic Applications and Transformations Initiated by this compound
While specific catalytic applications for this compound have not been reported, the structural motifs within the molecule suggest potential for catalytic activity. Benzothiazole derivatives are known to be used in various catalytic systems. researchgate.netpcbiochemres.com For example, they can act as ligands for transition metals in catalysis. The sulfur and nitrogen atoms of the benzothiazole ring and the thioether linkage could coordinate with metal centers, potentially modulating their catalytic activity.
Furthermore, reactions involving the cleavage of the C-S bond could generate species that initiate or participate in catalytic cycles. For example, the in situ generation of a benzothiazole-2-thiolate through cleavage of the thioether bond could lead to its participation in subsequent catalytic transformations. Benzothiazole-2-thiols are themselves used in the synthesis of other compounds, for instance, in the preparation of sulfenamides. researchgate.net
Reaction Kinetics and Thermodynamic Analyses of this compound Reactions
Reaction Kinetics: Kinetic studies on the oxidation of 2-phenyl-benzothiazole derivatives by chloramine-T have been reported. researchgate.netiosrjournals.org These studies show that the reaction kinetics are influenced by the nature of the substituent on the phenyl ring. For instance, the relative reactivity for oxidation follows the order: OMeBzlH > BzlH > NO₂BzlH, indicating that electron-withdrawing groups like the nitro group decrease the rate of oxidation. iosrjournals.org This suggests that the nitro group in this compound would influence the kinetics of its oxidation reactions.
Kinetic studies on the reaction of endogenous thiols with a benzothiazole derivative containing a Michael acceptor have also been performed. uchile.cl These studies revealed a stepwise mechanism involving the protonation of the benzothiazole derivative followed by the attack of the thiolate. Such detailed kinetic analyses are crucial for understanding the reaction mechanisms.
A kinetic study of the reaction between ozone and benzothiazole in water showed that the reaction proceeds via both direct and indirect (free radical) mechanisms, with the indirect pathway being dominant over a wide pH range. nih.gov
Thermodynamic Analyses: Thermodynamic parameters for the formation of various benzothiazole derivatives have been calculated using computational methods. scirp.orgscirp.org These studies often show that the formation of benzothiazole derivatives is an exothermic and spontaneous process under standard conditions. scirp.orgscirp.org Computational studies on a series of benzothiazole derivatives have also been used to assess their relative stability, with the energy gap (ΔE) between the HOMO and LUMO being a key parameter. mdpi.com A smaller energy gap generally correlates with higher reactivity. scirp.org For this compound, similar computational analyses could provide valuable data on its thermodynamic stability and reactivity.
Below is a table summarizing kinetic data for related benzothiazole reactions.
| Reaction | Reactants | Kinetic Parameter | Value | Conditions | Reference |
|---|---|---|---|---|---|
| Oxidation | 2-(4-nitrophenyl)-benzothiazole and Chloramine-T | Rate Order | First order in [CAT] and [substrate], inverse fractional in [H⁺] | 296 K, HClO₄ medium | iosrjournals.org |
| Ozonation | Benzothiazole and Ozone | Second-order rate constant (kD) | 2.3 M⁻¹s⁻¹ (direct reaction) | 20 °C, pH 2-9 | nih.gov |
| Ozonation | Benzothiazole and Ozone | Second-order rate constant (kI) | 6 x 10⁹ M⁻¹s⁻¹ (indirect reaction) | 20 °C, pH 2-9 | nih.gov |
Advanced Analytical Methodologies in Research on 2 4 Nitrobenzyl Thio 1,3 Benzothiazole
Spectroscopic Techniques for In Situ Reaction Monitoring and Mechanistic Insight
Spectroscopic methods that allow for real-time analysis of a reaction mixture are invaluable for gaining a deep understanding of reaction kinetics and mechanisms without the need for sample workup.
While specific studies employing in situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the synthesis of 2-[(4-nitrobenzyl)thio]-1,3-benzothiazole are not widely documented, the principles of these techniques are highly applicable.
Real-time NMR spectroscopy could monitor the reaction by tracking the disappearance of the proton signal corresponding to the thiol (-SH) group of 2-mercaptobenzothiazole (B37678), which is a key reactant. Simultaneously, the appearance of new signals, such as the methylene protons of the benzyl (B1604629) group adjacent to the sulfur atom in the product, could be observed. Changes in the chemical shifts of the aromatic protons on both the benzothiazole (B30560) and nitrobenzyl rings would also provide evidence of product formation.
Real-time IR spectroscopy is another powerful tool for in situ monitoring. The progress of the synthesis could be followed by observing the disappearance of the S-H stretching vibration from the 2-mercaptobenzothiazole starting material. Concurrently, the formation of the product would be indicated by the appearance of characteristic vibrational bands for the C-S-C linkage and the persistent, strong symmetric and asymmetric stretching bands of the nitro (NO₂) group.
Mass spectrometry (MS) is a critical tool for identifying the molecular weight and structure of the target compound, as well as for identifying potential reaction intermediates and byproducts. When coupled with a chromatographic technique like LC or GC (LC-MS or GC-MS), it provides definitive identification of the separated components. nih.govnih.gov
For this compound, electrospray ionization (ESI) is a suitable soft ionization technique, particularly in LC-MS, that generates protonated molecular ions ([M+H]⁺) with minimal fragmentation. nih.govnih.gov This allows for the unambiguous determination of the molecular weight of the product and any stable intermediates.
Tandem mass spectrometry (MS/MS) provides deeper structural insight through controlled fragmentation of a selected precursor ion. nih.govresearchgate.net In the case of this compound, fragmentation would likely occur at the thioether linkage, which is one of the weaker bonds in the molecule. This would lead to characteristic fragment ions.
| Fragment Description | Predicted m/z | Fragmentation Pathway |
|---|---|---|
| Protonated Molecule | 303.0 | [M+H]⁺ |
| Benzothiazole-2-thiol radical cation | 167.0 | Cleavage of the S-CH₂ bond |
| 4-nitrobenzyl cation | 136.0 | Cleavage of the S-CH₂ bond |
| Loss of NO₂ | 257.0 | Loss of nitro group from the molecular ion |
| Benzothiazole cation | 135.0 | Fragmentation of the benzothiazole-2-thiol fragment |
By analyzing the mass spectra of the reaction mixture over time, transient intermediates can be detected and identified, providing crucial evidence for the proposed reaction mechanism. Advanced techniques like Multiple Reaction Monitoring (MRM) can be used for highly sensitive and selective quantification of the target compound, even in complex matrices. pqri.orgeurekaselect.com
Advanced Hyphenated Techniques for Complex Mixture Analysis in this compound Synthesis
The synthesis of this compound typically proceeds via the S-alkylation of 2-mercaptobenzothiazole (MBT) with a 4-nitrobenzyl halide. While the primary reaction is straightforward, the potential for side reactions, such as N-alkylation, over-alkylation, or degradation of reactants and products, necessitates the use of sophisticated analytical methods to monitor the reaction progress and characterize the final product mixture. Hyphenated techniques, by combining the separation power of chromatography with the identification capabilities of mass spectrometry, provide an unparalleled level of detail in this analytical endeavor.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out as a particularly powerful technique for this purpose. Its ability to separate non-volatile and thermally labile compounds makes it ideal for analyzing the diverse range of species present in the reaction mixture. The high sensitivity and selectivity of tandem mass spectrometry allow for the confident identification and quantification of the target compound, as well as the detection and structural elucidation of minor impurities.
In a typical LC-MS/MS analysis of the reaction mixture, a reversed-phase C18 column can be employed to separate the components based on their polarity. The mobile phase often consists of a gradient of an organic solvent, such as acetonitrile or methanol, and water, with the addition of a small amount of formic acid to improve ionization. The mass spectrometer, often a triple quadrupole or a high-resolution instrument like a time-of-flight (TOF) or Orbitrap, is operated in a positive electrospray ionization (ESI) mode.
The analysis would focus on monitoring the ion transitions specific to the starting materials and the expected product. For instance, the precursor ion for this compound would be its protonated molecule [M+H]⁺, and specific product ions would be monitored in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.
Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound Synthesis
| Parameter | Value |
| Chromatography | |
| Column | C18 (e.g., 50 mm x 2.1 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Spray Voltage | 4500 V |
| Source Temperature | 400 °C |
| MRM Transitions | |
| 2-Mercaptobenzothiazole | e.g., m/z 168 -> 135 |
| 4-Nitrobenzyl bromide | (Not typically monitored in positive ESI) |
| This compound | e.g., m/z 303 -> 167 |
| Potential Byproduct (N-alkylation) | e.g., m/z 303 -> [fragment ion] |
This table is illustrative and parameters would require optimization for specific instrumentation and reaction conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool, particularly for the analysis of more volatile components in the reaction mixture or for confirming the identity of certain byproducts. However, the thermal lability of some benzothiazole derivatives can be a limitation, potentially leading to degradation in the hot injector port. jyoungpharm.org For less volatile or thermally sensitive compounds like this compound, derivatization might be necessary to improve their volatility and thermal stability for GC-MS analysis.
The analysis of the reaction mixture using these hyphenated techniques can provide a wealth of information. By tracking the depletion of the reactants and the formation of the product over time, reaction kinetics can be studied and the optimal reaction time can be determined. Furthermore, the identification of byproducts can offer insights into competing reaction pathways, allowing for the optimization of reaction conditions to maximize the yield of the desired product and minimize the formation of impurities.
For example, the detection of an isomer with the same mass-to-charge ratio as the desired product could indicate the formation of the N-alkylated byproduct, N-(4-nitrobenzyl)-1,3-benzothiazol-2(3H)-one. The fragmentation patterns of these isomers in the tandem mass spectrometer would be distinct, allowing for their unambiguous identification.
Table 2: Potential Components in the Synthesis Mixture of this compound and their Hypothesized Mass Spectrometric Data
| Compound | Molecular Formula | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| 2-Mercaptobenzothiazole | C₇H₅NS₂ | 168.0 | 135.0, 108.0 |
| 4-Nitrobenzyl bromide | C₇H₆BrNO₂ | (Not readily ionized in ESI+) | - |
| This compound | C₁₄H₁₀N₂O₂S₂ | 303.0 | 167.0 (benzothiazole-2-thiolate), 136.1 (nitrobenzyl cation) |
| 2,2'-Dithiobis(benzothiazole) (Potential byproduct) | C₁₄H₈N₂S₄ | 333.0 | 167.0 |
| N-(4-nitrobenzyl)-1,3-benzothiazol-2(3H)-one (Potential byproduct) | C₁₄H₁₀N₂O₃S | 303.0 | [Distinct fragmentation from S-alkylated isomer] |
This table presents hypothesized data for illustrative purposes. Actual fragmentation patterns would need to be confirmed experimentally.
Exploration of Molecular Interactions and Recognition Mechanisms of 2 4 Nitrobenzyl Thio 1,3 Benzothiazole
Structure-Interaction Relationship (SIR) Studies for 2-[(4-nitrobenzyl)thio]-1,3-benzothiazole Analogues
Positional Scanning and Substituent Effects on Molecular Interactions
The biological activity of benzothiazole (B30560) derivatives can be significantly influenced by the nature and position of substituents on both the benzothiazole and the phenyl ring. While specific quantitative structure-activity relationship (QSAR) studies on this compound are not extensively documented in publicly available literature, general principles from related benzothiazole and nitroaromatic compounds can provide valuable insights.
A study on a series of 2-phenylbenzothiazoles revealed that the introduction of certain substituents can enhance biological activities. For instance, the presence of a hydroxyl group at the para-position of the 2-phenyl ring, as in 2-(4-hydroxyphenyl)benzothiazole, led to considerable antimicrobial and cytotoxic activities. nih.gov Subsequent nitration of this derivative further potentiated its cytotoxicity. nih.gov This suggests that electron-withdrawing groups, such as the nitro group in this compound, can play a crucial role in its interaction with biological targets. In another study, the substitution of a nitro group at the 4th position of a phenyl ring in thiazolidin-4-one derivatives of benzothiazole was found to improve antibacterial action. researchgate.net
The position of substituents on the benzothiazole ring itself is also critical. Research on various benzothiazole derivatives has shown that substitutions at the C-2 and C-6 positions are particularly important for their biological properties. researchgate.net For example, in a series of benzothiazole derivatives designed as anticancer agents, substitutions at the 2 and 6-positions displayed significant potential. nih.gov
The thioether linkage in this compound provides flexibility, allowing the 4-nitrobenzyl group to adopt various conformations within a biological target's binding site. The effect of substituents on the benzyl (B1604629) ring of related nitrobenzyl compounds has been systematically studied. For instance, in a series of 4-nitrobenzyl carbamates, electron-donating substituents on the benzyl ring were found to accelerate the fragmentation of the corresponding hydroxylamines, which is a key step in their mechanism of action as bioreductive prodrugs. nih.gov This acceleration is attributed to the stabilization of the developing positive charge on the benzylic carbon. nih.gov Although the chemical context is different, this highlights the electronic influence of substituents on the benzyl moiety.
The following table summarizes the general effects of substituents on the activity of related benzothiazole structures, providing a framework for understanding the potential impact of modifications to this compound.
| Compound Series | Substituent & Position | Observed Effect on Biological Activity | Reference |
| 2-Phenylbenzothiazoles | 4-Hydroxy on phenyl ring | Significant antimicrobial and cytotoxic activity | nih.gov |
| 2-(4-Hydroxyphenyl)benzothiazole | Nitro group (position not specified) | Enhanced cytotoxicity | nih.gov |
| Thiazolidin-4-one benzothiazoles | 4-Nitro on phenyl ring | Improved antibacterial activity | researchgate.net |
| General Benzothiazoles | Substitutions at C-2 and C-6 | Crucial for unique biological properties | researchgate.net |
| 4-Nitrobenzyl carbamates | Electron-donating groups on benzyl ring | Accelerated fragmentation rate | nih.gov |
These findings collectively suggest that both the electronic nature and the steric placement of substituents on the this compound scaffold are critical determinants of its molecular interactions and subsequent biological outcomes.
Elucidation of Key Recognition Motifs
The key recognition motifs of a molecule are the specific structural features and functional groups that engage in crucial interactions with a biological target, such as an enzyme or receptor. For this compound, several motifs can be identified based on its structure and by analogy with related compounds.
The Benzothiazole Moiety: The benzothiazole ring system is a "privileged scaffold" in medicinal chemistry, known to interact with a variety of biological targets. scielo.br Its planar, aromatic nature allows for π-π stacking interactions with aromatic amino acid residues (e.g., tryptophan, tyrosine, phenylalanine) in a protein's binding pocket. The nitrogen and sulfur heteroatoms can act as hydrogen bond acceptors, further anchoring the molecule to its target. nih.gov
The 4-Nitrobenzyl Group: The nitro group is a strong hydrogen bond acceptor and can form crucial interactions with hydrogen bond donors in a binding site. ekb.eg The aromatic ring of the benzyl group can also participate in π-π stacking or hydrophobic interactions. The position of the nitro group is critical; for example, in 2-(2-nitrophenyl)-1,3-benzothiazole, the nitro group is substantially twisted out of the plane of its attached benzene (B151609) ring, which affects its interaction potential. ekb.eg The para-position in this compound places the nitro group at the furthest point from the benzothiazole core, potentially allowing it to probe deeper into a binding pocket.
The Thioether Linker: The sulfur atom in the thioether linkage (-S-) can also act as a hydrogen bond acceptor. More importantly, this linker provides rotational flexibility, allowing the benzothiazole and 4-nitrobenzyl moieties to orient themselves optimally for binding.
Molecular modeling studies on related benzothiazole derivatives have helped to visualize these interactions. For instance, docking studies of benzothiazole-based inhibitors with enzymes like EGFR tyrosine kinase have shown the importance of hydrogen bonds formed by the benzothiazole nitrogen. researchgate.net In another example, the interaction of a 2-(methylthio)-benzothiazole derivative with lysozyme (B549824) revealed pi-alkyl interactions between the benzothiazole moiety and non-aromatic residues like alanine, as well as T-shaped pi-pi stacking with tryptophan. researchgate.net
Based on this information, the key recognition motifs and their likely interactions for this compound can be summarized in the following table:
| Key Recognition Motif | Potential Molecular Interactions | Supporting Evidence from Related Compounds | Reference |
| Benzothiazole Ring | π-π stacking with aromatic amino acids; Hydrogen bond acceptance by N and S atoms; Pi-alkyl interactions. | Observed in interactions of benzothiazole derivatives with lysozyme and kinases. | researchgate.netresearchgate.net |
| 4-Nitro Group | Strong hydrogen bond acceptor. | Crystal structure analysis of related nitro-containing benzothiazoles shows potential for C-H···O hydrogen bonds. | ekb.eg |
| Benzyl Ring | π-π stacking; Hydrophobic interactions. | General principle of aromatic ring interactions in ligand-protein binding. | |
| Thioether Linker | Provides conformational flexibility; Sulfur atom can act as a hydrogen bond acceptor. | The flexibility of linkers is a common feature in drug design to optimize binding. |
Future Prospects and Emerging Research Areas for 2 4 Nitrobenzyl Thio 1,3 Benzothiazole
Integration of 2-[(4-nitrobenzyl)thio]-1,3-benzothiazole in Advanced Materials Science Research
The incorporation of this compound into advanced materials could impart novel, stimulus-responsive properties. The ortho-nitrobenzyl group, in particular, is a well-known photolabile protecting group that can be cleaved with UV light. nih.gov This characteristic opens up possibilities for creating photoresponsive polymers and materials.
Potential Applications in Advanced Materials:
Photodegradable Polymers and Hydrogels: The nitrobenzyl group can be used as a photocleavable linker in polymer networks. acs.org By integrating this compound into a polymer backbone or as a cross-linker, it may be possible to create materials that degrade or change their structure upon exposure to light. researchgate.net This could be particularly useful in the fabrication of "scaffolds" for tissue engineering or in controlled drug delivery systems. acs.org
Photo-patternable Thin Films and Surfaces: The light-sensitive nature of the nitrobenzyl group can be exploited for the creation of patterned surfaces. nih.gov Materials incorporating this compound could have their surface properties, such as wettability or adhesion, altered in specific areas by targeted irradiation. nih.gov
Smart Coatings: Benzothiazole (B30560) derivatives are recognized for their utility as corrosion inhibitors and as components in self-healing and anticorrosion coatings. nih.gov The addition of the photolabile nitrobenzyl group could lead to the development of "smart" coatings that can be activated or altered by light.
Oxidation-Sensitive Materials: The thioether linkage in the molecule is susceptible to oxidation, which can transform the hydrophobic thioether into more polar sulfoxides or sulfones. nih.govresearchgate.net This property could be harnessed to create materials that respond to oxidative environments, a feature of interest in biomedical applications and for developing sensors. nih.gov
| Component Moiety | Functionality in Materials Science | Potential Application for this compound |
| o-Nitrobenzyl | Photolabile group | Photodegradable hydrogels, photo-patternable surfaces |
| Benzothiazole | Corrosion inhibition, component of smart coatings | Development of advanced anticorrosion and self-healing materials |
| Thioether | Oxidation sensitivity | Creation of materials responsive to oxidative stress |
Novel Applications as Chemical Tools or Precursors in Organic Synthesis
The distinct chemical features of this compound suggest its potential as a versatile tool or precursor in modern organic synthesis.
Photolabile Protecting Group: The o-nitrobenzyl group is a well-established photolabile protecting group for various functionalities in organic synthesis. wikipedia.orgresearcher.life The benzothiazole thioether portion of the molecule could be released under UV irradiation, allowing for the controlled deprotection of a thiol. This offers a "traceless" method for reagent delivery, avoiding the need for chemical deprotection agents. wikipedia.org
Precursor to Bioactive Molecules: 2-Mercaptobenzothiazole (B37678) and its derivatives are important precursors in the synthesis of various compounds, including some used in the pharmaceutical industry. researchgate.netnih.gov this compound could serve as a stable, protected form of 2-mercaptobenzothiazole, which can be deprotected under specific conditions to participate in further reactions.
Component in Modified Julia Olefination: 2-Mercaptobenzothiazole has been utilized in the modified Julia olefination, a key reaction for forming carbon-carbon double bonds. researchgate.net The subject compound could potentially be adapted for use in similar synthetic strategies.
| Synthetic Utility | Relevant Moiety | Description |
| Photolabile Protecting Group Chemistry | o-Nitrobenzyl | Enables light-triggered release of the benzothiazole thioether moiety. |
| Precursor for Synthesis | 2-Mercaptobenzothiazole (upon cleavage) | Can be used to synthesize a variety of other benzothiazole derivatives. |
| Olefination Reactions | 2-Mercaptobenzothiazole (upon cleavage) | Potential application in modified Julia olefination and related reactions. |
Interdisciplinary Research Directions Involving this compound
The convergence of its photoresponsive, electroactive, and potentially bioactive properties makes this compound a candidate for exploration in several interdisciplinary fields.
Chemical Biology and "Caged Compounds": The use of photolabile groups to "cage" and then release biologically active molecules at a specific time and location is a powerful tool in chemical biology. The nitrobenzyl group can be used to create such caged compounds. researchgate.net If the benzothiazole moiety or a molecule attached to it possesses biological activity, this compound could be used to study biological processes with high spatiotemporal control.
Medicinal Chemistry: Benzothiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. benthamscience.compharmacyjournal.innih.gov Future research could investigate the biological activity of this compound and its derivatives, potentially leading to the development of novel therapeutic agents. The photolabile nature of the compound could also be explored for photodynamic therapy applications.
Development of Biosensors: The benzothiazole core is an electroactive species, and the thioether linkage can respond to reactive oxygen species (ROS). nih.gov These properties could be leveraged in the design of novel electrochemical or fluorescence-based biosensors for detecting specific analytes or monitoring oxidative stress in biological systems.
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-[(4-nitrobenzyl)thio]-1,3-benzothiazole?
Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. Key steps include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for thioether bond formation between the nitrobenzyl group and the benzothiazole core .
- Catalysts: Triethylamine or acetic acid is used to deprotonate thiol intermediates and facilitate coupling .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol ensures high purity .
Example Protocol:
React 2-mercaptobenzothiazole with 4-nitrobenzyl chloride in DMF at 80°C for 6–8 hours.
Quench with ice-water, extract with dichloromethane, and dry over Na₂SO₄.
Purify via column chromatography (yield: ~70–85%) .
Q. How are spectroscopic techniques used to confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR: The nitrobenzyl group appears as a singlet at δ 4.5–4.7 ppm (CH₂-S). Aromatic protons from benzothiazole and nitrobenzyl moieties show distinct splitting patterns (e.g., doublets for para-substituted nitro groups) .
- FT-IR: Peaks at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 690 cm⁻¹ (C-S bond) confirm functional groups .
- Elemental Analysis: Discrepancies <0.4% between calculated and observed C, H, N, S values validate purity .
Q. What structural features influence the compound’s reactivity in biological assays?
Methodological Answer:
- Nitro Group: Enhances electron-withdrawing effects, stabilizing charge-transfer interactions with biological targets .
- Thioether Linkage: Increases lipophilicity, improving membrane permeability .
- Benzothiazole Core: π-π stacking with aromatic residues in enzymes (e.g., kinases) enhances binding affinity .
Advanced Research Questions
Q. How can computational methods predict the binding modes of this compound with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock/Vina): The nitrobenzyl group occupies hydrophobic pockets, while the benzothiazole core hydrogen-bonds with catalytic residues (e.g., in kinase inhibitors) .
- MD Simulations (GROMACS): Simulations >50 ns reveal stability of ligand-protein complexes, with RMSD <2 Å indicating strong binding .
- DFT Calculations: HOMO-LUMO gaps (~4.2 eV) correlate with redox activity in antimicrobial assays .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Variability: Standardize protocols (e.g., MIC values for antimicrobial activity) using CLSI guidelines to minimize inter-lab discrepancies .
- Solubility Effects: Use DMSO concentrations ≤1% to avoid false negatives in cell-based assays .
- Metabolic Interference: LC-MS/MS can identify metabolite interference, such as nitro group reduction to amine derivatives .
Q. What mechanisms explain the compound’s antimicrobial activity?
Methodological Answer:
- Membrane Disruption: The thioether linkage disrupts bacterial membrane integrity (observed via SEM in E. coli) .
- Enzyme Inhibition: Competitive inhibition of dihydrofolate reductase (Ki = 0.8 μM) via nitrobenzyl-thiazole interactions .
- ROS Generation: Nitro group reduction generates reactive oxygen species, inducing oxidative stress in fungal pathogens .
Q. Can novel synthetic routes improve yield or reduce byproducts?
Methodological Answer:
- Microwave-Assisted Synthesis: Reduces reaction time from 8 hours to 30 minutes, improving yield to >90% .
- Flow Chemistry: Continuous flow systems minimize side reactions (e.g., oxidation of thioether to sulfone) .
- Greener Solvents: Ethanol/water mixtures reduce environmental impact without compromising efficiency (yield: 75–80%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
